Methyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Description
Methyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C17H16N4O5S and its molecular weight is 388.4. The purity is usually 95%.
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Biological Activity
Methyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound has a molecular formula of C19H20N4O5S and a molecular weight of 416.5 g/mol. Its structure features a pyrido[2,3-d]pyrimidine core with various functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines often exhibit significant antimicrobial properties. For instance, compounds similar to methyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo have shown effectiveness against various bacterial strains. A study demonstrated that related compounds displayed Minimum Inhibitory Concentration (MIC) values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli, indicating potent antibacterial activity .
Compound | Target Bacteria | MIC (µM) |
---|---|---|
Compound 3g | Pseudomonas aeruginosa | 0.21 |
Compound 3g | Escherichia coli | 0.21 |
Anticancer Activity
The anticancer potential of this compound has also been explored. Various studies have reported that related pyrido[2,3-d]pyrimidine derivatives exhibit cytotoxic effects against cancer cell lines such as HeLa and Balb/c 3T3. The cytotoxicity was assessed using the MTT assay, revealing promising results that warrant further investigation into their mechanisms of action .
The biological activity of methyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo can be attributed to its interaction with key enzymes and proteins involved in microbial resistance and cancer cell proliferation. Molecular docking studies have indicated strong binding interactions with targets such as DNA gyrase, which is crucial for bacterial DNA replication . The compound forms hydrogen bonds and pi-stacking interactions that stabilize its binding to the active site.
Case Studies
- Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of several pyrido[2,3-d]pyrimidine derivatives, including methyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo. The findings showed a significant reduction in bacterial growth at low concentrations, highlighting the compound’s potential as a new antimicrobial agent .
- Cytotoxicity Profile : In vitro assays conducted on HeLa cells demonstrated that the compound induced apoptosis at concentrations correlating with its MIC values against bacteria. This suggests a dual action where the compound not only inhibits bacterial growth but also affects cancer cell viability .
Properties
IUPAC Name |
methyl 7-methyl-2-methylsulfanyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-8-11(16(23)26-2)12(9-4-6-10(7-5-9)21(24)25)13-14(18-8)19-17(27-3)20-15(13)22/h4-7,12H,1-3H3,(H2,18,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUWJQOMKNEOJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SC)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.